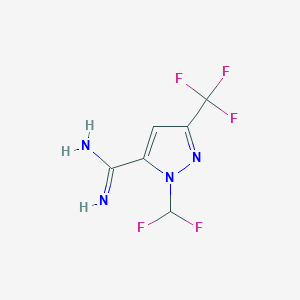
1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
描述
1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of both difluoromethyl and trifluoromethyl groups imparts unique chemical and physical properties to the compound, making it valuable in pharmaceuticals, agrochemicals, and materials science .
准备方法
One common method is the radical trifluoromethylation of pyrazole derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) under radical conditions . Industrial production methods often involve the use of specialized fluorinating agents and catalysts to ensure high yield and selectivity .
化学反应分析
1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common reagents and conditions used in these reactions include radical initiators, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学研究应用
1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: It is investigated for its potential use in drug design and development, particularly in the creation of pharmaceuticals with improved pharmacokinetic properties.
作用机制
The mechanism of action of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby modulating biological processes .
相似化合物的比较
1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can be compared with other fluorinated compounds, such as:
Trifluoromethylpyrazoles: These compounds contain only the trifluoromethyl group and lack the difluoromethyl group, resulting in different chemical and biological properties.
Difluoromethylpyrazoles: These compounds contain only the difluoromethyl group and lack the trifluoromethyl group, leading to variations in reactivity and application.
The uniqueness of this compound lies in the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct steric and electronic properties that are not observed in compounds with only one of these groups .
属性
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5N4/c7-5(8)15-2(4(12)13)1-3(14-15)6(9,10)11/h1,5H,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVIBJJBBYILKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


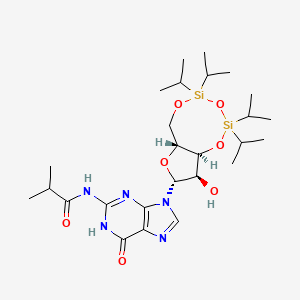
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl chloroacetate](/img/structure/B1461061.png)
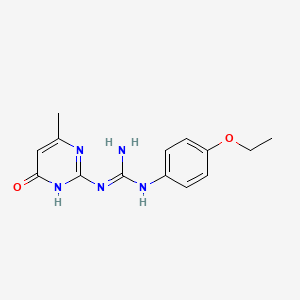
![2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1461066.png)

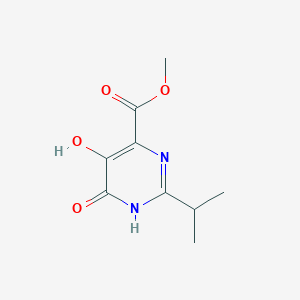

![2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1461070.png)
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1461072.png)
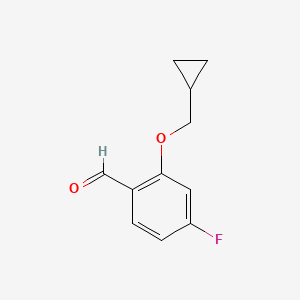
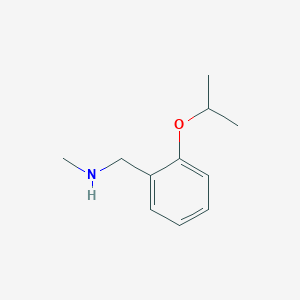
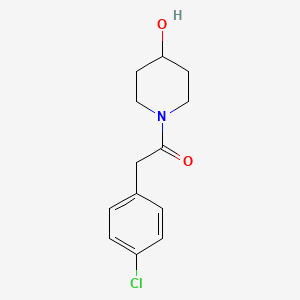
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1461080.png)

